N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Brand Name: Vulcanchem
CAS No.: 1226449-61-1
VCID: VC7058148
InChI: InChI=1S/C19H22ClFN4O2/c1-12-4-3-7-25(10-12)19-22-13(2)8-18(24-19)27-11-17(26)23-16-6-5-14(20)9-15(16)21/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,23,26)
SMILES: CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3)Cl)F)C
Molecular Formula: C19H22ClFN4O2
Molecular Weight: 392.86

N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

CAS No.: 1226449-61-1

Cat. No.: VC7058148

Molecular Formula: C19H22ClFN4O2

Molecular Weight: 392.86

* For research use only. Not for human or veterinary use.

N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide - 1226449-61-1

Specification

CAS No. 1226449-61-1
Molecular Formula C19H22ClFN4O2
Molecular Weight 392.86
IUPAC Name N-(4-chloro-2-fluorophenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Standard InChI InChI=1S/C19H22ClFN4O2/c1-12-4-3-7-25(10-12)19-22-13(2)8-18(24-19)27-11-17(26)23-16-6-5-14(20)9-15(16)21/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,23,26)
Standard InChI Key JEKWWKXDACABRL-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3)Cl)F)C

Introduction

Structural Features:

  • Core Scaffold: The compound features a pyrimidine ring substituted with a methyl group and a 3-methylpiperidinyl moiety.

  • Functional Groups:

    • A chloro-fluorophenyl group attached to the nitrogen atom.

    • An ether linkage connecting the pyrimidine core to an acetamide group.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Pyrimidine Core:

    • A reaction between appropriate precursors such as methyl-substituted pyrimidines and alkylating agents.

  • Introduction of Piperidine Substituent:

    • Nucleophilic substitution to attach the 3-methylpiperidinyl group to the pyrimidine scaffold.

  • Coupling with Chloro-Fluorophenyl Derivative:

    • Amide bond formation using coupling reagents like EDC or HATU.

  • Final Etherification Step:

    • Linking the pyrimidine core to the acetamide moiety through an ether bond.

Purification Methods:

  • Chromatography (e.g., silica gel column chromatography).

  • Crystallization for isolating high-purity compounds.

Spectroscopic Techniques:

  • NMR (Nuclear Magnetic Resonance):

    • Proton (1H^1H) and Carbon (13C^13C) NMR for structural elucidation.

    • Typical signals include aromatic protons (6–8 ppm), aliphatic methyl groups (0.8–2 ppm), and amide protons (~7–9 ppm).

  • IR (Infrared Spectroscopy):

    • Characteristic peaks for:

      • Amide C=O stretching (~1650 cm1^{-1}).

      • C-F stretching (~1100 cm1^{-1}).

      • N-H stretching (~3200 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=354m/z = 354 (M+H+^+).

  • X-Ray Crystallography:

    • For confirming stereochemistry and molecular conformation.

Pharmacological Applications:

The compound's structure suggests potential activity in the following areas:

  • Kinase Inhibition:

    • The pyrimidine core is a common pharmacophore in kinase inhibitors, targeting enzymes involved in cancer progression.

  • Antimicrobial Activity:

    • The presence of halogenated phenyl groups may enhance interactions with bacterial or fungal enzymes.

  • Anti-inflammatory Properties:

    • Similar compounds have been explored for inhibiting inflammatory pathways like COX or LOX enzymes.

In Silico Studies:

  • Molecular docking studies could evaluate its binding affinity to specific protein targets.

  • ADME (Absorption, Distribution, Metabolism, Excretion) profiling predicts favorable drug-like properties.

Future Research Directions

  • Biological Testing:

    • Evaluate its activity against cancer cell lines or microbial strains.

  • Structure-Activity Relationship (SAR):

    • Modify substituents on the pyrimidine ring or phenyl group to optimize potency.

  • Toxicity Studies:

    • Assess cytotoxicity in vitro and pharmacokinetics in vivo.

This compound represents a promising scaffold for developing new therapeutic agents due to its versatile chemical structure and potential biological activities. Further experimental studies are required to fully explore its pharmacological potential.

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